molecular formula C6H12N2S B1295287 N-(3-isothiocyanatopropyl)-N,N-dimethylamine CAS No. 27421-70-1

N-(3-isothiocyanatopropyl)-N,N-dimethylamine

Cat. No. B1295287
CAS RN: 27421-70-1
M. Wt: 144.24 g/mol
InChI Key: LDXHWJITNCSIJC-UHFFFAOYSA-N
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Description

The compound "N-(3-isothiocyanatopropyl)-N,N-dimethylamine" is a chemical that belongs to the class of isothiocyanates, which are known for their applications in various fields including agriculture, pharmaceuticals, and analytical chemistry. Isothiocyanates are characterized by the presence of an -N=C=S group and are known for their reactivity and ability to participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be achieved through several methods. One approach involves the reaction of primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide, which can yield various isothiocyanates . Another method for synthesizing isothiocyanate derivatives is by reacting amines with sodium thiocyanate, as demonstrated in the preparation of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides .

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives can be elucidated using techniques such as X-ray single-crystal diffraction. For instance, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined, revealing bond lengths within normal ranges and the presence of weak C-H...N hydrogen bonds that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Isothiocyanates are versatile reagents that can participate in a variety of chemical reactions. They have been used as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), where they form derivatives that can be efficiently separated and detected . Additionally, isothiocyanates can undergo transformations to produce a range of derivatives, as seen in the case of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]atropamide, which retains insecticidal efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. For example, the presence of an azo group in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate allows for the detection of amino acid derivatives as red spots on chromatography sheets, and the color change of these spots upon exposure to HCl vapor indicates a chemical transformation, which is a valuable feature for protein sequence analysis . The reactivity of isothiocyanates, including their propensity to dimerize, has been controlled through the use of masked precursors, allowing for the development of complex reactions and the synthesis of heterocycles .

Scientific Research Applications

  • Chemical Synthesis

    • N-Boc-3-isothiocyanatopropylamine is a related compound that is used in chemical synthesis . It’s often used as a reagent type: cross-linking reagent and spacer . The specific applications and experimental procedures would depend on the context of the chemical synthesis.
  • Antibacterial Research

    • Isothiocyanate derivatives, including potentially N-(3-isothiocyanatopropyl)-N,N-dimethylamine, have been studied for their antibacterial effects . In vitro studies have shown that some isothiocyanate derivatives exhibit a broad antibacterial effect . The methods of application typically involve a microdilution method on 96-well microtitration plates .
  • Preparation of Antistatic Adhesive and Liquid Crystal Display Device

    • 3-Isocyanatopropyltriethoxysilane, a related compound, is used in the preparation of antistatic adhesive and liquid crystal display device . The specific applications and experimental procedures would depend on the context of the device manufacturing.
  • Pharmaceutical Synthesis

    • N-Ethyl-4-(3-isothiocyanatopropyl)benzamide is a related compound that has been synthesized . The specific applications and experimental procedures would depend on the context of the pharmaceutical synthesis.

properties

IUPAC Name

3-isothiocyanato-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHWJITNCSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181840
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isothiocyanatopropyl)-N,N-dimethylamine

CAS RN

27421-70-1
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027421701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((Dimethylamino)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-isothiocyanatopropyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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